3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
説明
3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, also known as MM-141, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MM-141 is a potent inhibitor of the HER3 signaling pathway, which is known to play a critical role in the progression of various types of cancer.
作用機序
3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide works by binding to the HER3 receptor and preventing it from forming a complex with other receptors, such as HER2 and EGFR. This prevents the activation of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also reduces the activation of downstream signaling pathways that are involved in cancer cell growth and survival.
実験室実験の利点と制限
One of the main advantages of 3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is its ability to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy in cancer treatment. However, one of the limitations of 3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the research and development of 3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. One area of focus is the development of more potent and selective inhibitors of the HER3 signaling pathway. Another area of focus is the identification of biomarkers that can predict the response to 3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide treatment. Additionally, further studies are needed to determine the optimal dosing and scheduling of 3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide in combination with other cancer therapies.
科学的研究の応用
3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to inhibit the HER3 signaling pathway, which is known to play a critical role in the progression of various types of cancer, including breast, ovarian, and pancreatic cancer. 3-(4-isopropylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-3-(4-propan-2-ylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-14(2)17-7-4-16(5-8-17)6-11-21(24)23-18-9-10-19-15(3)12-22(25)26-20(19)13-18/h4-5,7-10,12-14H,6,11H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNILRNNOYDOGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-[4-(propan-2-yl)phenyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。